molecular formula C16H17NO3 B5712664 3-methoxy-N-(4-methoxybenzyl)benzamide

3-methoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B5712664
M. Wt: 271.31 g/mol
InChI Key: NXHXGUQSOXBDAN-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-methoxybenzyl)benzamide: is an organic compound with the molecular formula C16H17NO3 It is a benzamide derivative characterized by the presence of methoxy groups on both the benzyl and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in 3-methoxy-N-(4-methoxybenzyl)benzamide can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 3-methoxybenzoic acid and 4-methoxybenzaldehyde.

    Reduction: Formation of 3-methoxy-N-(4-methoxybenzyl)benzylamine.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: 3-methoxy-N-(4-methoxybenzyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the amide moiety play crucial roles in binding to enzymes or receptors. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to specific sites.

Comparison with Similar Compounds

  • 4-methoxy-N-(4-methoxyphenyl)benzamide
  • 4-methoxy-N-(4-methylphenyl)benzamide
  • 4-methoxy-N-(4-phenoxyphenyl)benzamide

Comparison: 3-methoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of methoxy groups on both the benzyl and benzamide moieties. This structural feature distinguishes it from similar compounds, which may have different substituents on the benzyl or benzamide groups. The presence of methoxy groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-8-6-12(7-9-14)11-17-16(18)13-4-3-5-15(10-13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHXGUQSOXBDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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